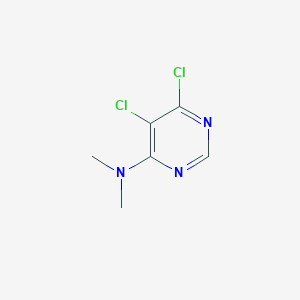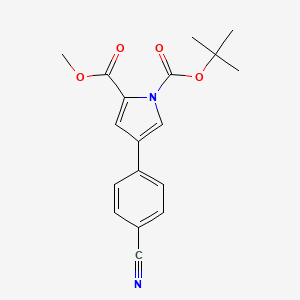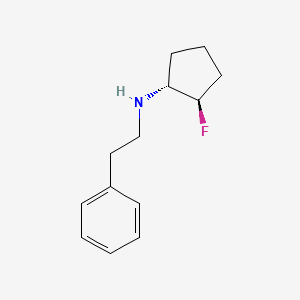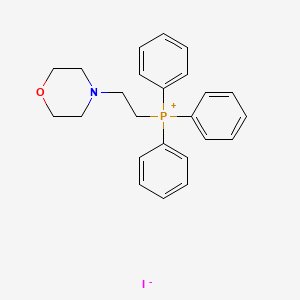
1-ciclobutil-1H-1,2,3-triazol-4-carbaldehído
Descripción general
Descripción
1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound belonging to the family of triazole derivatives. It has gained significant attention in recent years due to its potential biological and industrial applications. The compound is characterized by its molecular formula C₇H₉N₃O and a molecular weight of 151.17 g/mol .
Aplicaciones Científicas De Investigación
1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: It is being explored for its anticancer, antifungal, and antituberculosis properties.
Industry: The compound is used in the development of new materials and as a reagent in chemical synthesis.
Mecanismo De Acción
Target of Action
The primary targets of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that triazole derivatives can interact with various biological targets through different mechanisms .
Biochemical Pathways
It is known that 1,2,3-triazole derivatives can play a role in the synthesis of various bioactive compounds .
Pharmacokinetics
The compound’s impact on bioavailability is currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde. Specific details about how these factors interact with this compound are currently unknown .
Análisis Bioquímico
Biochemical Properties
1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the modification of proteins. It interacts with enzymes and proteins through site-specific conjugation, enabling the attachment of functional molecules such as fluorophores, biotin, and polyethylene glycol . The compound’s ability to form stable bonds with the N-terminus of proteins makes it a valuable tool in protein engineering and bioconjugation .
Cellular Effects
The effects of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde on various cell types and cellular processes are profound. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with proteins can lead to changes in cellular behavior, including alterations in signal transduction and metabolic pathways .
Molecular Mechanism
At the molecular level, 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with specific amino acid residues . Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider in experimental design . Long-term studies have shown that the compound can maintain its activity over extended periods, although its effects on cellular function may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects on cellular function and protein modification . At higher doses, it can cause toxic or adverse effects, including disruptions in metabolic pathways and cellular homeostasis . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways can influence cellular metabolism and energy production, making it a valuable tool for studying metabolic processes .
Transport and Distribution
The transport and distribution of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the compound’s delivery and efficacy in biochemical applications .
Subcellular Localization
1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can affect its activity and function, influencing its interactions with other biomolecules and cellular processes .
Métodos De Preparación
The synthesis of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde typically involves a two-step process. The first step is the copper-catalyzed azide-alkyne cycloaddition reaction, which forms the triazole ring. This is followed by the oxidation or hydrolysis of the intermediate product . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity .
Análisis De Reacciones Químicas
1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives such as:
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Known for its anticancer and antifungal properties.
Benzyl-1H-1,2,3-triazole-4-carbaldehyde: Used in N-terminal protein modification.
The uniqueness of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde lies in its cyclobutyl group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-cyclobutyltriazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-5-6-4-10(9-8-6)7-2-1-3-7/h4-5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVDSWGJOYEQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2-(4-Hydroxymethyl-phenoxy)ethyl]methyl-carbamic acid tert-butyl ester](/img/structure/B1531574.png)
![Methyl[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B1531576.png)
![8-[(1-Hydroxycyclobutyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1531577.png)
![{2-[(4-Methylphenyl)sulfonyl]-1H-indol-1-yl}acetic acid](/img/structure/B1531579.png)
![(Butan-2-yl)[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1531583.png)
amine](/img/structure/B1531584.png)

![1-[(1-fluorocyclopentyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1531587.png)
![1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane](/img/structure/B1531588.png)
